molecular formula C9H12O3S B3059492 2-(3-Methylbenzenesulfonyl)ethan-1-ol CAS No. 35847-96-2

2-(3-Methylbenzenesulfonyl)ethan-1-ol

Cat. No. B3059492
CAS RN: 35847-96-2
M. Wt: 200.26
InChI Key: DECFKRONMQYSOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(3-Methylbenzenesulfonyl)ethan-1-ol” is characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to an ethan-1-ol .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds often undergo reactions such as sulfonylation, nitration, and reduction .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Spectroscopy and Kinetics

Research involving closely related compounds to 2-(3-Methylbenzenesulfonyl)ethan-1-ol, such as 4-methylbenzenesulfonylnitrene, has been conducted in the field of spectroscopy and kinetics. These studies have used laser flash photolysis and low-temperature absorption spectroscopy to understand the behavior of these compounds under various conditions (Garay, Maloney, Marlow & Small, 1996).

Synthetic Chemistry

In synthetic chemistry, derivatives of similar compounds have been used to explore reactions such as bromination-dehydrobromination, providing insights into their structural and reactive properties. These studies have contributed to the development of new synthetic methods and materials (Vasin, Bolusheva, Razin, Kapkaeva, Petrov & Somov, 2016).

Marine Drug Research

Research in marine drug development has identified compounds structurally similar to this compound with potential lipid-reducing activities. These findings are significant in exploring treatments for lipid metabolic disorders and obesity (Costa, Coello, Urbatzka, Pérez & Thorsteinsdóttir, 2019).

Biochemical Applications

In biochemistry, analogs of this compound have been synthesized and tested in systems like the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. These studies have implications for understanding and manipulating metabolic pathways (Gunsalus, Romesser & Wolfe, 1978).

Solvation Effects in Hydrolysis

Investigations into the solvation effects in the hydrolysis of related sulfonyl halides have provided insights into the interaction of these compounds with various solvents. This research is crucial for understanding their behavior in different chemical environments (Ivanov, Kislov & Gnedin, 2004).

Antibacterial Agents

Certain derivatives, such as N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, have been synthesized and found to be potent antibacterial agents, demonstrating the potential of these compounds in medical applications (Abbasi et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s important to handle “2-(3-Methylbenzenesulfonyl)ethan-1-ol” with appropriate safety measures.

Future Directions

While specific future directions for “2-(3-Methylbenzenesulfonyl)ethan-1-ol” are not available, research in the field of organic chemistry is continually evolving. New synthetic methods, applications, and technologies are being developed that could potentially impact the study and use of this compound .

properties

IUPAC Name

2-(3-methylphenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECFKRONMQYSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292808
Record name 2-[(3-Methylphenyl)sulfonyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35847-96-2
Record name 2-[(3-Methylphenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35847-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methylphenyl)sulfonyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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